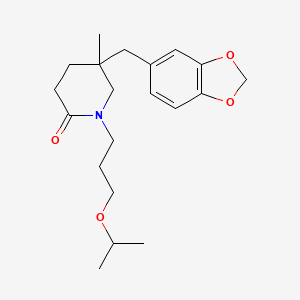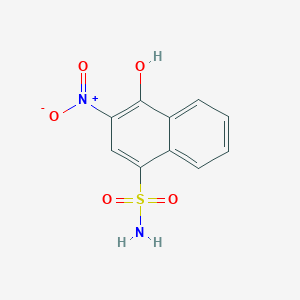![molecular formula C18H23F3N4O3 B5591120 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide](/img/structure/B5591120.png)
N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide is a complex organic compound, notable for its inclusion of multiple heterocyclic structures such as indazole and morpholine rings. These structures are significant in medicinal chemistry due to their presence in a variety of biologically active compounds.
Synthesis Analysis
The synthesis of compounds like N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide involves advanced strategies in organic chemistry. Techniques such as monofluoromethylation, essential for introducing fluorinated groups into heterocyclic compounds, play a vital role in modifying the properties of these molecules for specific applications (Moskalik, 2023).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of both indazole and morpholine rings. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the morpholine ring is a six-membered heterocycle containing an oxygen atom. These structural features are crucial for the compound's biological activity and chemical properties.
Chemical Reactions and Properties
Compounds containing morpholine rings, such as this one, are used in various chemical reactions and possess a range of biological activities. The morpholine ring can act as a catalyst, auxiliary, or as a building block in the synthesis of biologically active substances (Palchikov, 2013).
properties
IUPAC Name |
2-morpholin-4-yl-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O3/c1-12(2)28-13-3-4-14-15(9-13)25(11-18(19,20)21)23-17(14)22-16(26)10-24-5-7-27-8-6-24/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEZOWOIRSREGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NN2CC(F)(F)F)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine](/img/structure/B5591038.png)
![{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5591039.png)
![2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5591048.png)
![1-{3-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-methyl-1H-benzimidazole](/img/structure/B5591056.png)
acetic acid](/img/structure/B5591069.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5591072.png)


![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5591105.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5591113.png)
![6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5591126.png)
![2-[(3-iodo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5591134.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5591135.png)
![N,N-dimethyl-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5591143.png)